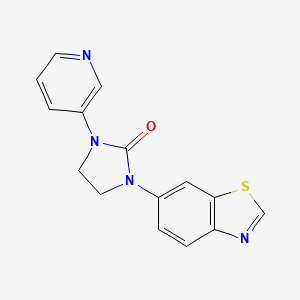
1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one
Vue d'ensemble
Description
1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one is a heterocyclic compound that features a unique combination of benzothiazole, pyridine, and imidazolidinone moieties
Méthodes De Préparation
The synthesis of 1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Formation of Pyridine Moiety: The pyridine ring can be introduced through various methods, such as the Hantzsch pyridine synthesis or the condensation of aldehydes with ammonia and β-ketoesters.
Formation of Imidazolidinone Moiety: The imidazolidinone ring can be synthesized by the reaction of urea or its derivatives with α-halo ketones.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials, with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structural modifications.
Comparaison Avec Des Composés Similaires
1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridine Derivatives: Compounds containing the pyridine ring are known for their diverse pharmacological activities, including anti-inflammatory and antiviral effects.
Imidazolidinone Derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its combination of these three moieties, which can result in synergistic effects and enhanced biological activity.
Propriétés
Formule moléculaire |
C15H12N4OS |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-6-yl)-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H12N4OS/c20-15-18(6-7-19(15)12-2-1-5-16-9-12)11-3-4-13-14(8-11)21-10-17-13/h1-5,8-10H,6-7H2 |
Clé InChI |
AILLYIWQMZKBOI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1C2=CC3=C(C=C2)N=CS3)C4=CN=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid](/img/structure/B8356714.png)
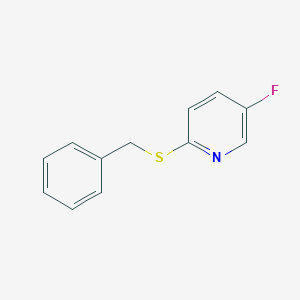
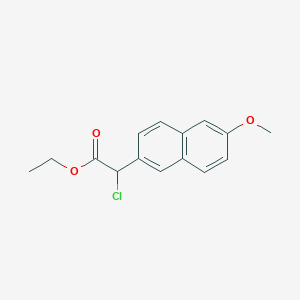
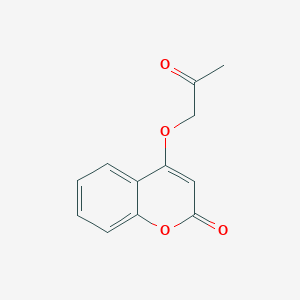
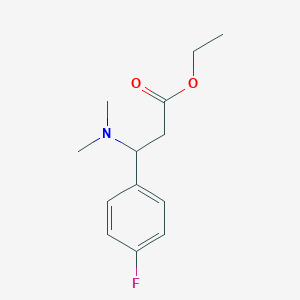
![N5-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-2,5-diamine](/img/structure/B8356737.png)
![(2-{4-[(6-Chloropyridin-3-yl)sulfonyl]piperazin-1-yl}ethyl)dimethylamine](/img/structure/B8356742.png)
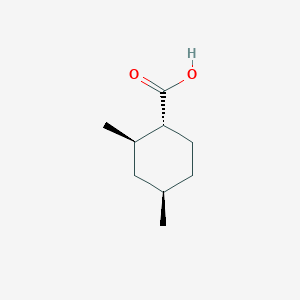
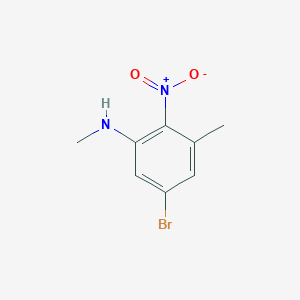
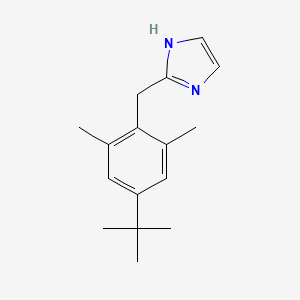
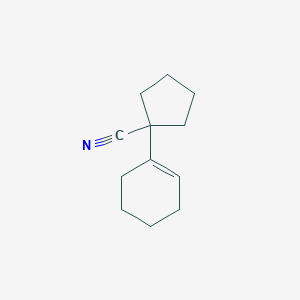

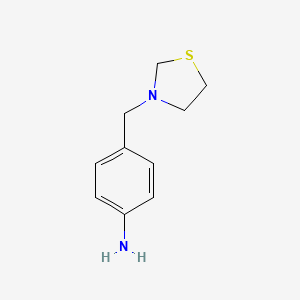
![6-{4-[(1-Methylethyl)sulfonyl]phenyl}-3-pyridinol](/img/structure/B8356819.png)
